molecular formula C12H17NO B2463122 (1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol CAS No. 2411178-14-6

(1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol

Cat. No. B2463122
CAS RN: 2411178-14-6
M. Wt: 191.274
InChI Key: UDKOSLDGGJIJRL-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol” is a chiral compound . It is also known as (+)-N-Methylephedrine . The compound has a molecular weight of 179.26 .


Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For instance, a series of milnacipran analogs, which are similar to the compound , were synthesized and studied as monoamine transporter inhibitors . An enantioselective six-step synthesis of (1S,2R)-ephenamine starting from readily available chiral amino acid was also reported .


Molecular Structure Analysis

The molecular structure of “(1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol” can be represented by the SMILES string CC@Hc1ccccc1)N(C)C . This indicates that the compound contains a cyclopentane ring with a phenyl group and a methylamino group attached to it.


Physical And Chemical Properties Analysis

The compound is a solid with an optical activity of [α]20/D +29°, c = 5 in methanol . It has a melting point of 87-90 °C (lit.) . The compound is stable under ordinary conditions .

Scientific Research Applications

Optical Tweezers and Energy Transfer

Background:: Optical tweezers are powerful tools used to manipulate microscopic particles using focused laser beams. Researchers have recently explored novel applications of optical tweezers, including energy transfer studies.

Application:: A research team from Osaka Metropolitan University demonstrated an innovative non-contact approach using optical tweezers to control Förster resonance energy transfer (FRET) between fluorescent molecules. By varying the intensity of a laser beam, they accelerated energy transfer within isolated polymer droplets. The change in color due to dye mixing served as a visible indicator of energy transfer. This technique could find applications in microchemistry, quantum dots, and photochemistry .

Monoamine Transporter Inhibition

Background:: Monoamine transporters (such as norepinephrine transporter, NET, and serotonin transporter, SERT) play essential roles in neurotransmitter reuptake. Inhibitors of these transporters have therapeutic potential.

Application::

EN300-7542934: and its analogs could be investigated as potent monoamine transporter inhibitors. Preliminary studies suggest that some analogs exhibit significant inhibitory activity against NET and SERT. These compounds might find applications in treating mood disorders, pain management, or other neurological conditions .

Natural Product Synthesis

Background:: Complex natural products, such as alkaloids, often have intricate structures and diverse biological activities. Their total synthesis remains a challenging area of research.

Application:: Researchers have successfully synthesized several complex alkaloids using EN300-7542934 as a key building block. These include isoazitine, dihydroajaconine, gymnandine, atropurpuran, arcutinine, and liangshanone. These synthetic efforts contribute to our understanding of alkaloid biosynthesis and provide valuable insights for drug discovery .

properties

IUPAC Name

(1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-13-11-8-5-9-12(11,14)10-6-3-2-4-7-10/h2-4,6-7,11,13-14H,5,8-9H2,1H3/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKOSLDGGJIJRL-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC1(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC[C@@]1(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R)-2-(methylamino)-1-phenylcyclopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.